molecular formula C8H18Te2 B14424966 1-Butyl-2-tert-butylditellane CAS No. 79971-74-7

1-Butyl-2-tert-butylditellane

Cat. No.: B14424966
CAS No.: 79971-74-7
M. Wt: 369.4 g/mol
InChI Key: ISWIATHALGBTFW-UHFFFAOYSA-N
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Description

1-Butyl-2-tert-butylditellane is an organotellurium compound characterized by the presence of two tellurium atoms bonded to a butyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-tert-butylditellane typically involves the reaction of butyl telluride with tert-butyl telluride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium atoms. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-tert-butylditellane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the compound back to its elemental tellurium form.

    Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Tellurium dioxide (TeO2) and other tellurium oxides.

    Reduction: Elemental tellurium.

    Substitution: Various organotellurium compounds with different functional groups.

Scientific Research Applications

1-Butyl-2-tert-butylditellane has several scientific research applications, including:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 1-Butyl-2-tert-butylditellane involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with biomolecules, leading to changes in their structure and function. The tellurium atoms in the compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-2-tert-butyl disulfide: Similar structure but with sulfur atoms instead of tellurium.

    1-Butyl-2-tert-butyl diselenide: Similar structure but with selenium atoms instead of tellurium.

    1-Butyl-2-tert-butyl diphosphide: Similar structure but with phosphorus atoms instead of tellurium.

Uniqueness

1-Butyl-2-tert-butylditellane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to sulfur, selenium, or phosphorus analogs. Tellurium compounds often exhibit higher reactivity and different redox behavior, making them valuable in specific applications where other chalcogen compounds may not be suitable.

Properties

CAS No.

79971-74-7

Molecular Formula

C8H18Te2

Molecular Weight

369.4 g/mol

IUPAC Name

1-(tert-butylditellanyl)butane

InChI

InChI=1S/C8H18Te2/c1-5-6-7-9-10-8(2,3)4/h5-7H2,1-4H3

InChI Key

ISWIATHALGBTFW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te][Te]C(C)(C)C

Origin of Product

United States

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